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Executive Summary
The proto-oncogene Src, a non-receptor tyrosine kinase, has long been a focal point in

oncology research due to its pivotal role in cell proliferation, survival, migration, and invasion.

However, clinical outcomes with Src kinase inhibitors have been largely disappointing. This has

led to the understanding that Src's function extends beyond its catalytic activity to include a

crucial scaffolding role, orchestrating protein-protein interactions within signaling complexes.

The small molecule eCF506 (also known as NXP900) represents a novel class of Src inhibitors

that not only blocks its kinase activity but also uniquely disrupts its scaffolding function. By

locking Src in its native, inactive conformation, eCF506 prevents the formation of critical

oncogenic signaling complexes, most notably the SRC-Focal Adhesion Kinase (FAK) complex.

This dual mechanism of action translates into superior anti-tumor efficacy and improved

tolerability compared to traditional ATP-competitive Src inhibitors, heralding a new era in the

development of targeted cancer therapies.

Introduction: The Dual Nature of SRC in Cancer
The Src family of kinases (SFKs) are key signaling molecules that are frequently

hyperactivated in a wide range of human cancers. While the catalytic activity of Src, which

involves the phosphorylation of downstream substrates, is a well-established driver of

oncogenesis, its non-catalytic scaffolding function is emerging as an equally important

contributor to tumor progression. Src's modular structure, comprising SH2, SH3, and kinase
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domains, allows it to act as a molecular scaffold, bringing together various signaling proteins to

form functional complexes that regulate diverse cellular processes.

One of the most critical interactions mediated by Src's scaffolding function is its association

with Focal Adhesion Kinase (FAK), a key regulator of cell adhesion, migration, and survival.

The formation of the SRC-FAK complex is a central event in integrin-mediated signaling and is

crucial for the invasive and metastatic potential of cancer cells. Traditional Src kinase inhibitors,

while effective at blocking its enzymatic activity, often fail to disrupt this scaffolding function

and, in some cases, have been shown to even promote the formation of the SRC-FAK

complex, potentially limiting their therapeutic efficacy.

eCF506: A Conformation-Selective Inhibitor of SRC
eCF506 is a highly potent and selective small molecule inhibitor of Src family kinases, with a

sub-nanomolar IC50 value against Src (IC50 < 0.5 nM)[1]. Unlike conventional type I kinase

inhibitors that bind to the active conformation of the kinase, eCF506 is a type 1.5 inhibitor that

specifically recognizes and stabilizes the inactive, "closed" conformation of Src[2]. This unique

binding mode has profound implications for its mechanism of action.

By locking Src in its inactive state, eCF506 achieves a dual blockade of both its catalytic and

scaffolding functions[3][4][5][6]. This prevents the autophosphorylation of Src at Y416, a

hallmark of its activation, and critically, it allosterically inhibits the interaction of Src with its

binding partners, including FAK[3]. This disruption of the SRC-FAK signaling axis is a key

differentiator of eCF506 from other Src inhibitors and is believed to be a major contributor to its

enhanced anti-tumor activity.

Quantitative Analysis of eCF506's Impact on SRC
Scaffolding and Cellular Proliferation
The unique mechanism of action of eCF506 translates into demonstrable effects on the SRC-

FAK complex and potent anti-proliferative activity in cancer cell lines.

Disruption of the SRC-FAK Scaffolding Complex
Co-immunoprecipitation studies in MDA-MB-231 breast cancer cells have provided direct

evidence of eCF506's ability to disrupt the SRC-FAK complex. Treatment with eCF506 led to a
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significant reduction in the amount of FAK that co-immunoprecipitated with Src, in stark

contrast to the type I inhibitor dasatinib, which increased the association between Src and FAK.

Treatment

Fold Change in FAK Co-
immunoprecipitated with
SRC (relative to DMSO
control)

Reference

eCF506 (0.1 µmol/L) 0.5 [3]

Dasatinib (0.1 µmol/L) 3.0 [3]

Anti-proliferative Activity in Breast Cancer Cell Lines
eCF506 has demonstrated potent anti-proliferative activity across a panel of breast cancer cell

lines, with particularly high efficacy in Estrogen Receptor-positive (ER+) and Triple-Negative

Breast Cancer (TNBC) subtypes. The half-maximal growth inhibition (GI50) values for eCF506
are in the nanomolar range for sensitive cell lines.

Cell Line Subtype
eCF506
GI50
(µmol/L)

Dasatinib
GI50
(µmol/L)

Bosutinib
GI50
(µmol/L)

Saracatin
ib GI50
(µmol/L)

Referenc
e

BT-549 TNBC 0.015 0.010 0.150 0.250 [3]

MDA-MB-

157
TNBC 0.045 0.030 0.400 0.500 [3]

MDA-MB-

231
TNBC 0.080 0.025 0.500 0.600 [3]

MCF7 ER+ 0.025 0.150 0.800 1.200 [3]

ZR-75.1 ER+ 0.050 0.200 1.000 1.500 [3]

T-47D ER+ 0.100 0.250 1.200 1.800 [3]

JIMT-1 HER2+ 0.222 0.048 0.600 0.800 [3]
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Experimental Protocols
Co-Immunoprecipitation of SRC and FAK
This protocol describes the methodology used to assess the effect of eCF506 on the interaction

between SRC and FAK in MDA-MB-231 cells.

Materials:

MDA-MB-231 cells

eCF506, Dasatinib, DMSO (vehicle control)

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Anti-SRC antibody (for immunoprecipitation)

Protein A/G magnetic beads

Wash buffer (e.g., PBS with 0.1% Tween-20)

Elution buffer (e.g., Laemmli sample buffer)

Anti-FAK antibody (for Western blotting)

Anti-SRC antibody (for Western blotting)

HRP-conjugated secondary antibodies

Chemiluminescence substrate

Procedure:

Cell Treatment: Plate MDA-MB-231 cells and allow them to adhere overnight. Treat the cells

with eCF506 (0.1 µmol/L), dasatinib (0.1 µmol/L), or DMSO for 6 hours.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

Immunoprecipitation:
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Pre-clear the cell lysates by incubating with protein A/G magnetic beads.

Incubate the pre-cleared lysates with an anti-SRC antibody overnight at 4°C with gentle

rotation.

Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours

at 4°C.

Washing: Wash the beads three times with wash buffer to remove non-specific binding.

Elution: Elute the protein complexes from the beads by adding elution buffer and heating at

95°C for 5 minutes.

Western Blotting:

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and probe with primary antibodies against FAK and SRC.

Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a

chemiluminescence imaging system.

Quantify the band intensities to determine the relative amount of FAK co-

immunoprecipitated with SRC.

Cell Proliferation Assay (GI50 Determination)
This protocol outlines the method for determining the anti-proliferative activity of eCF506 in

breast cancer cell lines.

Materials:

Breast cancer cell lines

eCF506 and other test compounds

Cell culture medium and supplements

96-well plates

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b607266?utm_src=pdf-body
https://www.benchchem.com/product/b607266?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell viability reagent (e.g., CellTiter-Glo®)

Plate reader

Procedure:

Cell Seeding: Seed the breast cancer cell lines in 96-well plates at an appropriate density

and allow them to attach overnight.

Compound Treatment: Treat the cells with a serial dilution of eCF506 and other inhibitors for

72 hours.

Cell Viability Measurement: Add the cell viability reagent to each well and measure the

luminescence or absorbance using a plate reader.

Data Analysis: Calculate the percentage of cell growth inhibition for each compound

concentration relative to the vehicle-treated control. Determine the GI50 value, which is the

concentration of the compound that causes a 50% reduction in cell growth, using non-linear

regression analysis.

Visualizing the Mechanism and Impact of eCF506
The following diagrams illustrate the signaling pathways affected by eCF506 and the

experimental workflow for its characterization.
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Caption: eCF506 locks SRC in an inactive state, disrupting FAK interaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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